

Application Notes and Protocols for Kinase Inhibition Profiling of Pralsetinib

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Compound of Interest

Compound Name: *Pralsetinib*

Cat. No.: *B15543395*

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Introduction

Pralsetinib (GAVRETO®) is a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Oncogenic alterations in the RET gene, such as fusions and activating point mutations, are critical drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[3] **Pralsetinib** was designed to offer high precision in targeting these RET alterations.[4] Its mechanism of action is centered on competing with ATP at the kinase's binding site, which in turn inhibits RET autophosphorylation and disrupts downstream signaling pathways essential for tumor cell proliferation and survival.[3]

Understanding the selectivity of a kinase inhibitor is paramount in drug development. A highly selective inhibitor, like **Pralsetinib**, is designed to maximally inhibit the intended target while minimizing engagement with other kinases, thereby reducing the potential for off-target toxicities.[1] **Pralsetinib** has demonstrated remarkable selectivity for RET, being over 100-fold more selective for RET than for 96% of the 371 kinases against which it has been tested.[1][5] This document provides a detailed overview of **Pralsetinib**'s kinase selectivity profile, protocols for assessing this selectivity using a biochemical assay, and visual representations of the relevant signaling pathway and experimental workflow.

Data Presentation: **Pralsetinib** Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of **Pralsetinib** against its primary target, RET, and a panel of other kinases. The data are presented as IC₅₀ values, which represent the concentration of the inhibitor required to block 50% of the kinase's activity. A lower IC₅₀ value indicates greater potency.

Target Kinase	Pralsetinib IC50 (nM)	Notes
Primary Targets		
RET (Wild-Type)	0.4[6][7]	High potency against the wild-type enzyme.
CCDC6-RET fusion	0.3 - 0.4[1][5][8]	Potent inhibition of a common oncogenic fusion.
RET (M918T)	~0.4[8]	Potent against a common activating mutation.
RET (V804L)	~0.4[8]	Effective against a gatekeeper resistance mutation.
RET (V804M)	~0.4[8]	Effective against a gatekeeper resistance mutation.
Key Off-Targets		
VEGFR2	>1,000[7]	Significantly less potent inhibition.
FGFR2	>1,000[7]	Significantly less potent inhibition.
JAK1	>1,000[7]	Significantly less potent inhibition.
JAK2	Inhibition reported at clinically relevant concentrations[1][5]	IC50 not specified, but inhibition is observed.
DDR1	Inhibition reported at clinically relevant concentrations[1][5]	IC50 not specified, but inhibition is observed.
TRKA	Inhibition reported at clinically relevant concentrations[1][5]	IC50 not specified, but inhibition is observed.
TRKC	Inhibition reported at clinically relevant concentrations[1][5]	IC50 not specified, but inhibition is observed.
FLT3	Inhibition reported at clinically relevant concentrations[1][5]	IC50 not specified, but inhibition is observed.

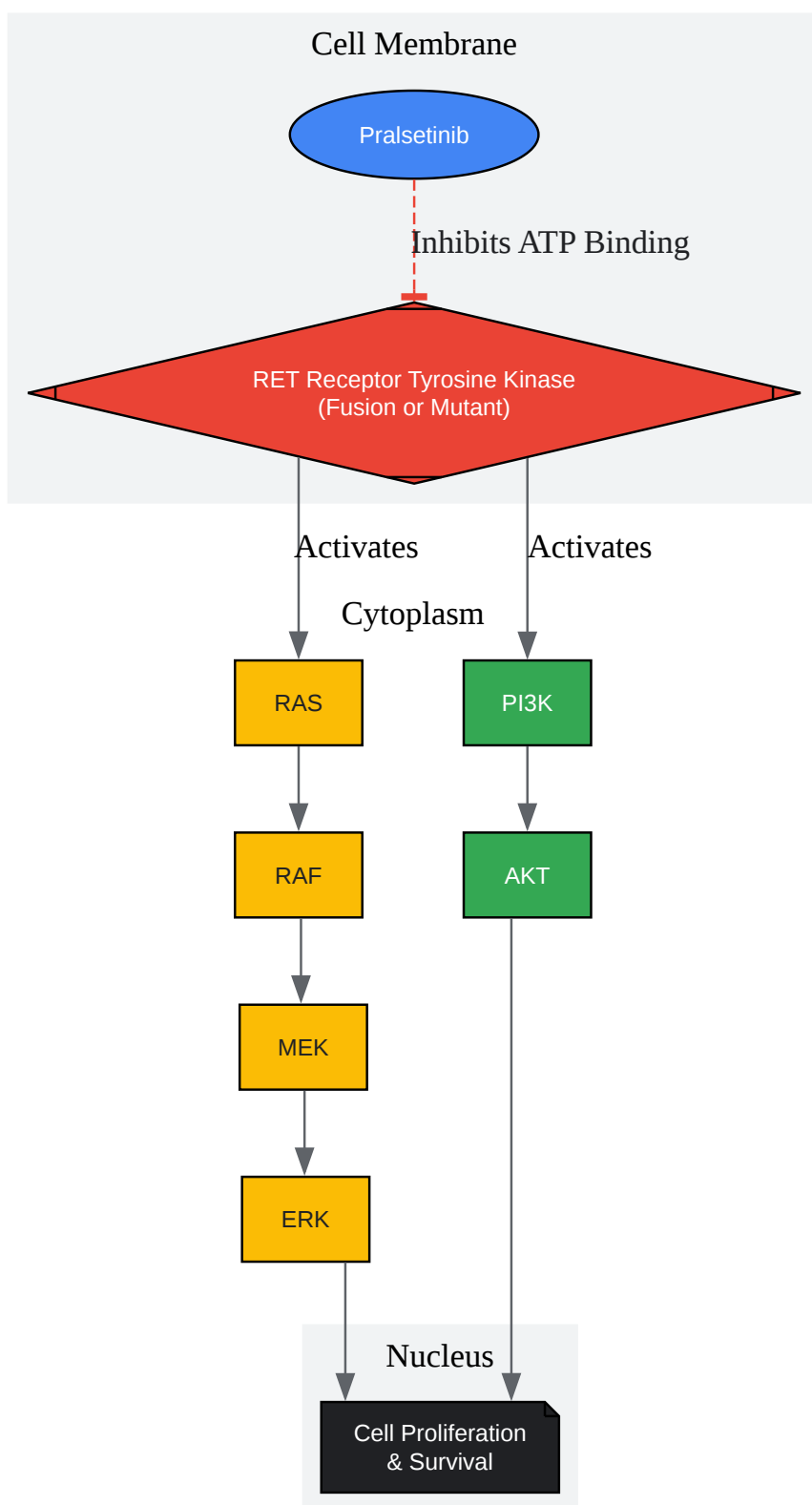
PDGFR β	Inhibition reported at clinically relevant concentrations[1][5]	IC50 not specified, but inhibition is observed.
FGFR1	Inhibition reported at clinically relevant concentrations[1][5]	IC50 not specified, but inhibition is observed.

Signaling Pathway and Experimental Workflow

RET Signaling Pathway and Pralsetinib Inhibition

Constitutively active RET fusions or mutants lead to the autophosphorylation of the RET kinase domain. This triggers the activation of multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.

Pralsetinib, by binding to the ATP-binding pocket of the RET kinase, blocks this initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade.

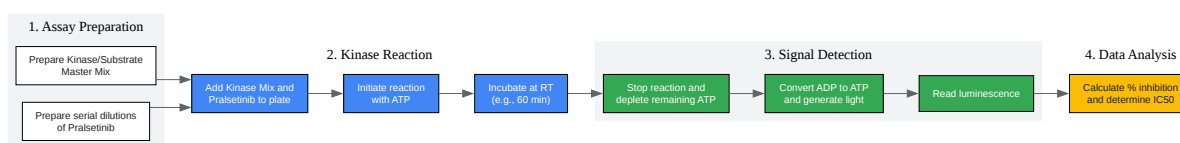


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Caption: **Pralsetinib** selectively inhibits the RET signaling pathway.

Experimental Workflow for Kinase Inhibition Profiling

A biochemical kinase assay, such as the ADP-Glo™ Kinase Assay, is a common method to determine the IC₅₀ of an inhibitor against a panel of kinases. The workflow involves initiating a kinase reaction in the presence of the inhibitor, followed by the detection of a product, such as ADP, which is proportional to kinase activity.



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Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol provides a detailed methodology for determining the IC₅₀ value of **Pralsetinib** against a panel of kinases using a luminescence-based biochemical assay that quantifies the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant kinases (e.g., RET, VEGFR2, FGFR2, JAK1)
- Kinase-specific peptide substrates
- **Pralsetinib**

- Adenosine Triphosphate (ATP)
- Dimethyl sulfoxide (DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega), which includes:
 - ADP-Glo™ Reagent
 - Kinase Detection Reagent
- Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- White, opaque 96-well or 384-well microplates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Procedure:

- Compound Preparation: a. Prepare a 10 mM stock solution of **Pralsetinib** in 100% DMSO. b. Perform a serial dilution of the **Pralsetinib** stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 11-point, 3-fold serial dilution). c. For the "no inhibitor" control, use DMSO only.
- Assay Plate Setup: a. Add 1 µL of each **Pralsetinib** dilution (or DMSO control) to the appropriate wells of the assay plate.
- Kinase Reaction: a. Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer. The optimal concentrations of the kinase and substrate should be determined empirically for each kinase. b. Add 2 µL of the kinase/substrate master mix to each well of the assay plate. c. Pre-incubate the plate at room temperature for 15 minutes to allow for the binding of **Pralsetinib** to the kinase. d. Prepare an ATP solution in the kinase reaction buffer at a concentration appropriate for the kinase being tested (often near the K_m for ATP). e. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. f. Mix the plate gently and incubate at room temperature for 60 minutes.

- **Signal Detection:** a. To stop the kinase reaction and deplete the remaining ATP, add 5 μ L of the ADP-Glo™ Reagent to each well. b. Incubate the plate at room temperature for 40 minutes. c. To convert the ADP generated by the kinase reaction into a luminescent signal, add 10 μ L of the Kinase Detection Reagent to each well. d. Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- **Data Acquisition:** a. Read the luminescence of each well using a plate reader.
- **Data Analysis:** a. Calculate the percentage of kinase inhibition for each **Pralsetinib** concentration relative to the "no inhibitor" (DMSO) control. b. Plot the percentage of inhibition against the logarithm of the **Pralsetinib** concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

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